
3,3,4,4-Tetramethoxy-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetramethoxy-1,2-dioxetane is a heterocyclic organic compound belonging to the class of dioxetanes. Dioxetanes are four-membered ring peroxides containing two adjacent oxygen atoms and two adjacent carbon atoms. These compounds are known for their chemiluminescent properties, which means they emit light when they undergo chemical reactions .
Vorbereitungsmethoden
The synthesis of 3,3,4,4-Tetramethoxy-1,2-dioxetane typically involves cycloaddition reactions at low temperatures. One common method is the reaction of appropriate methoxy-substituted alkenes with singlet oxygen or other peroxides in the presence of a catalyst such as silver(I) oxide . The reaction conditions often require low temperatures to stabilize the intermediate and prevent premature decomposition .
Analyse Chemischer Reaktionen
3,3,4,4-Tetramethoxy-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound decomposes thermally to produce carbonyl compounds, often emitting light in the process.
Oxidation: It can be oxidized to form various oxidized products, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include singlet oxygen, peroxides, and various catalysts. The major products formed from these reactions are typically carbonyl compounds and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetramethoxy-1,2-dioxetane has several scientific research applications:
Chemiluminescence: It is used in chemiluminescent assays for detecting low concentrations of biological molecules
Biological Studies: Its ability to generate excited states makes it useful in studying biological processes that involve light emission.
Environmental Monitoring: It is used in detecting pollutants due to its sensitive light-emitting properties.
Clinical Diagnostics: It is employed in various diagnostic assays to detect specific enzymes and other biomarkers.
Wirkmechanismus
The mechanism by which 3,3,4,4-Tetramethoxy-1,2-dioxetane exerts its effects involves the decomposition of the peroxide bond, leading to the formation of excited-state carbonyl compounds. The molecular targets and pathways involved include the interaction with specific enzymes and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
3,3,4,4-Tetramethoxy-1,2-dioxetane can be compared with other dioxetanes such as 3,3,4-trimethyl-1,2-dioxetane and 3-tert-butyl-1,2-dioxetanone . While all these compounds share the four-membered ring peroxide structure, this compound is unique due to its methoxy substituents, which influence its stability and reactivity. The methoxy groups can enhance the compound’s chemiluminescent properties and make it more suitable for specific applications .
Similar Compounds
3,3,4-Trimethyl-1,2-dioxetane: Known for its chemiluminescent properties and used in similar applications.
3-tert-Butyl-1,2-dioxetanone: Another dioxetane derivative with unique stability and reactivity characteristics.
1,2-Dioxetane: The parent compound of the dioxetane family, used as a model for studying chemiluminescence.
Eigenschaften
CAS-Nummer |
28793-21-7 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3,3,4,4-tetramethoxydioxetane |
InChI |
InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3 |
InChI-Schlüssel |
PTEKZHCNANAZOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(OO1)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



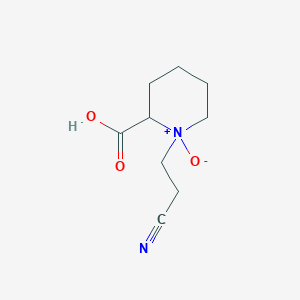
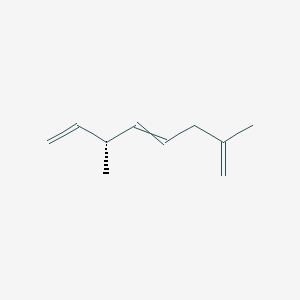
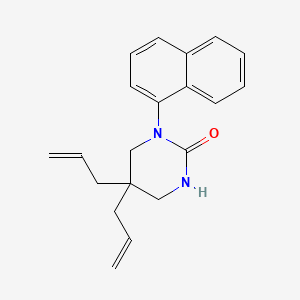
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)



![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
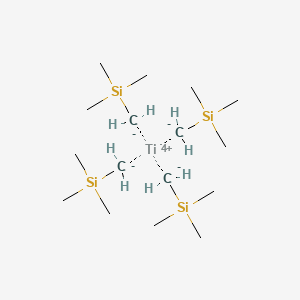
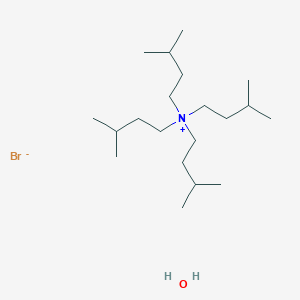
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
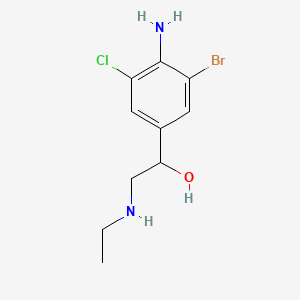
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
